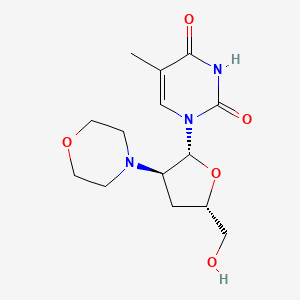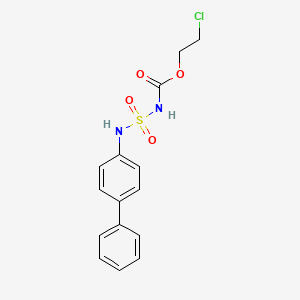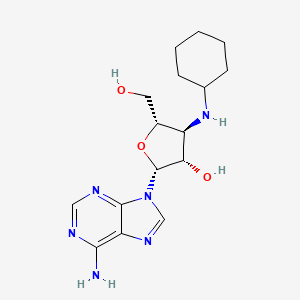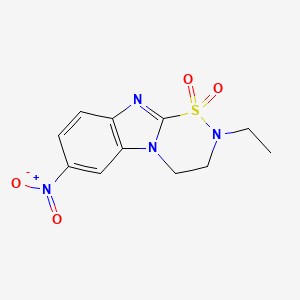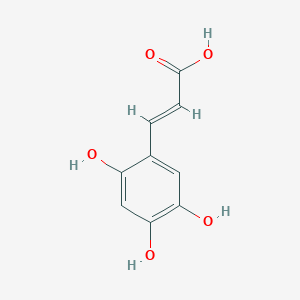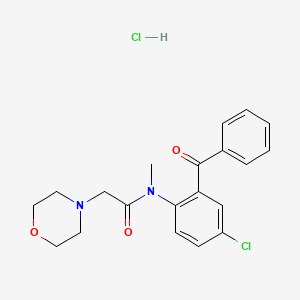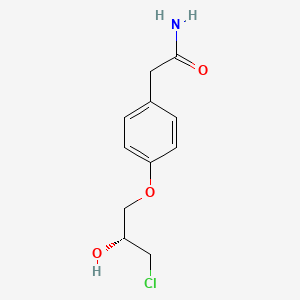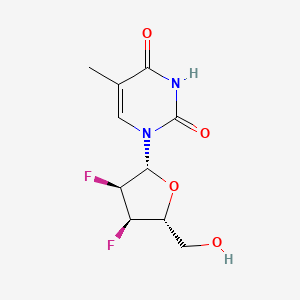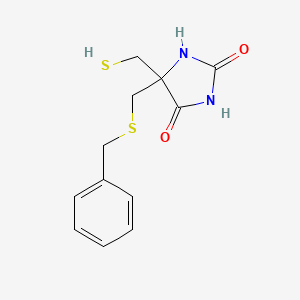
2,5-Dimethoxy-4-ethoxyamphetamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethoxy-4-ethoxyamphetamine is a psychedelic drug belonging to the phenethylamine and amphetamine chemical classes. It was first synthesized by Alexander Shulgin. In his book “PiHKAL,” Shulgin lists the active dose range as 20–50 mg, with effects lasting 10–14 hours . The compound is known for producing color enhancement, visual phenomena, and pattern movement among other effects .
準備方法
2,5-Dimethoxy-4-ethoxyamphetamine can be synthesized through multiple routes. One common method involves the nitration of substituted styrenes with nitryl iodide . Another method includes the use of gas-liquid chromatography and various spectral analyses such as ultraviolet, infrared, proton magnetic resonance, carbon-13 magnetic resonance, and mass spectrometry to confirm the identity of the synthesized compound
化学反応の分析
2,5-Dimethoxy-4-ethoxyamphetamine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under various conditions, often involving halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Biology: Investigated for its effects on serotonin receptors, particularly the 5-HT2A receptor.
Industry: Limited industrial applications due to its classification as a controlled substance.
作用機序
2,5-Dimethoxy-4-ethoxyamphetamine acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor . It also shows affinity for other serotonin receptors such as 5-HT2B and 5-HT7, as well as the sigma-1 receptor . The compound’s psychoactive effects are primarily mediated through its interaction with these receptors, leading to altered neurotransmitter release and signal transduction pathways.
類似化合物との比較
2,5-Dimethoxy-4-ethoxyamphetamine is part of a broader class of substituted amphetamines, which includes compounds like:
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its potent hallucinogenic effects.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Another psychedelic with similar receptor affinities.
2,5-Dimethoxy-4-ethylthioamphetamine (ALEPH-2): A derivative with anxiolytic and hallucinogenic properties.
What sets this compound apart is its unique ethoxy group at the 4-position, which influences its receptor binding profile and psychoactive effects .
特性
CAS番号 |
16128-88-4 |
|---|---|
分子式 |
C13H21NO3 |
分子量 |
239.31 g/mol |
IUPAC名 |
1-(4-ethoxy-2,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C13H21NO3/c1-5-17-13-8-11(15-3)10(6-9(2)14)7-12(13)16-4/h7-9H,5-6,14H2,1-4H3 |
InChIキー |
ITZLAXJQDMGDEO-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C(=C1)OC)CC(C)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


